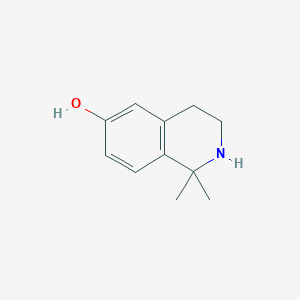
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol
説明
“1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol” is a chemical compound . It is a derivative of tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular formula of “1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol” is C11H15NO . The InChI code is 1S/C11H15N/c1-11(2)10-6-4-3-5-9(10)7-8-12-11/h3-6,12H,7-8H2,1-2H3 .Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities . Recent advances in the C(1)-functionalization of tetrahydroisoquinolines have been explored via multicomponent reactions .Physical And Chemical Properties Analysis
The molecular weight of “1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol” is 161.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .科学的研究の応用
Isoquinoline Alkaloids Research
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a compound related to isoquinoline alkaloids. Research on these alkaloids has revealed various potential applications:
Structural Characterization : Studies have characterized isoquinoline alkaloids using NMR spectroscopy and X-ray crystallography, aiding in understanding their chemical structure and properties (Jarraya et al., 2008).
Norepinephrine Potentiators : Research has explored derivatives of tetrahydroisoquinolines for their enantioselectivity in norepinephrine potentiating activity. This suggests potential therapeutic applications in modulating neurotransmitter systems (Kihara et al., 1995).
Adrenergic Blocking and Sympatholytic Activities : Certain tetrahydroisoquinoline derivatives have been shown to possess moderate adrenergic blocking and sympatholytic activities, indicating potential in cardiovascular and nervous system therapies (Aghekyan et al., 2017).
Parkinson's Disease Research : Tetrahydroisoquinolines have been identified in parkinsonian and normal human brains. Their similarity to compounds inducing Parkinson's disease makes them relevant for neurological research (Niwa et al., 1991).
Synthesis of Biological Active Structures : Research into the synthesis of tetrahydroquinolines, which are structurally related to 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol, has implications for developing compounds with potential biological activity, such as in treating type-2 diabetes (Bunce et al., 2013).
Analgesic and Anti-Inflammatory Effects : Some tetrahydroisoquinoline derivatives demonstrate significant analgesic and anti-inflammatory effects, highlighting their potential as non-narcotic analgesics in medical practice (Rakhmanova et al., 2022).
Catalytic Enantioselective Synthesis : The catalytic enantioselective synthesis of tetrahydroisoquinolines and their analogs has potential applications in the preparation of bioactive compounds and in asymmetric catalysis (Chen et al., 2013).
Local Anesthetic Activity and Toxicity Evaluation : The local anesthetic activity and toxicity of 1-aryltetrahydroisoquinoline alkaloid derivatives have been studied, contributing to the development of safer and more effective anesthetics (Azamatov et al., 2023).
将来の方向性
Tetrahydroisoquinoline-based compounds have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity . Therefore, the future research directions may include the development of more potent and selective “1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol” derivatives for various therapeutic applications.
特性
IUPAC Name |
1,1-dimethyl-3,4-dihydro-2H-isoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2)10-4-3-9(13)7-8(10)5-6-12-11/h3-4,7,12-13H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCLAMCVMFMRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1)C=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



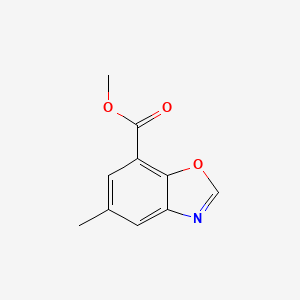
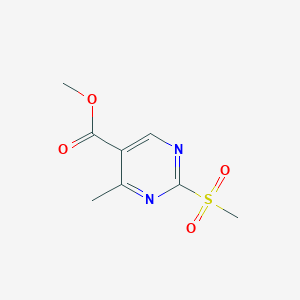
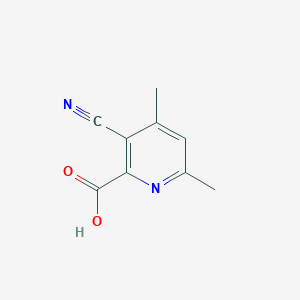
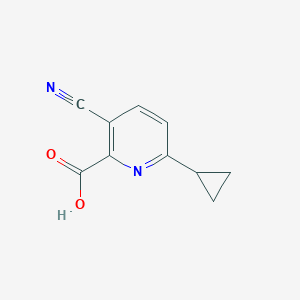
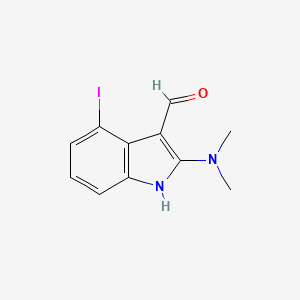
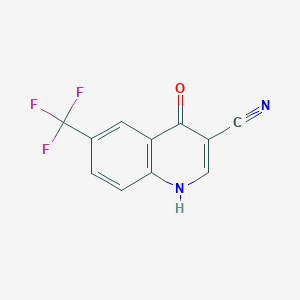
![Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate](/img/structure/B1392770.png)
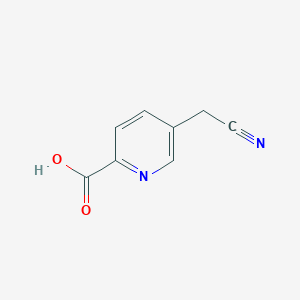
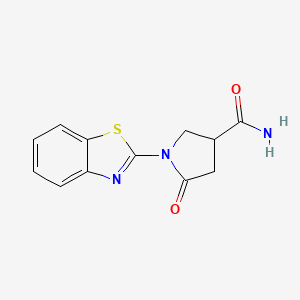
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392775.png)
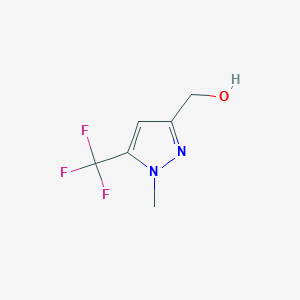
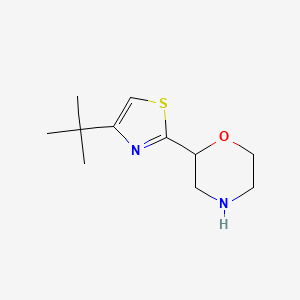
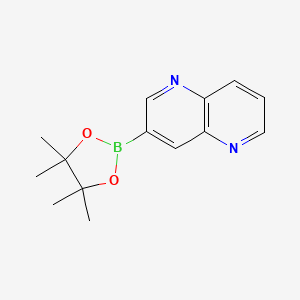
![8-Phenyl-1-thia-4-azaspiro[4.5]decane-8-carbonitrile hydrochloride](/img/structure/B1392781.png)